N-(2-chlorobenzyl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-chlorobenzyl)piperidine-4-carboxamide derivatives has been explored in various contexts, with different research groups focusing on the development of novel compounds for pharmacological applications. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized as TRPM8 antagonists, employing analogue-based rational design and screening . Another study reported the synthesis of a CCR5 antagonist through a multi-step reaction starting from piperidin-4-one, which involved elimination, reduction, and bromination reactions . Similarly, a related compound was prepared using a similar approach, highlighting the versatility of piperidine derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of a CCR5 antagonist was confirmed by 1H NMR, 13C NMR, and ESI-MS . In another study, the crystal structure of a nitrogenous compound containing a piperazine moiety was determined by X-ray diffraction, and the optimal molecular structure was calculated using density functional theory (DFT), which was then compared with the experimental data .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives has been explored in the context of catalysis and antibacterial activity. One study developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines . Another research effort synthesized 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides via a one-pot, three-component reaction, which also demonstrated antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and functional groups. The study of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the physicochemical properties of the compounds through DFT analysis, molecular electrostatic potential, and frontier molecular orbitals . Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides revealed the importance of substituents on the physical properties of the compounds, which were confirmed by IR, 1H NMR, and ESI-MS .
Scientific Research Applications
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Pharmaceutical Industry
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Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Synthesis of Organic Compounds
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Advances in the piperidine field are likely to provide better compounds capable of dealing with resistant strains .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLSFOVSWDIEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397496 |
Source
|
Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)piperidine-4-carboxamide | |
CAS RN |
429631-11-8 |
Source
|
Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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